molecular formula C12H15N3O4 B069840 Methyl 3-nitro-4-piperazinobenzenecarboxylate CAS No. 192441-86-4

Methyl 3-nitro-4-piperazinobenzenecarboxylate

Cat. No.: B069840
CAS No.: 192441-86-4
M. Wt: 265.26 g/mol
InChI Key: YKSGLWWWNVWICU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate typically involves the nitration of a suitable precursor, followed by esterification and piperazine ring formation. One common method involves the nitration of methyl 4-aminobenzoate to form methyl 3-nitro-4-aminobenzoate. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-piperazinobenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Methyl 3-amino-4-piperazinobenzenecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Ester Hydrolysis: 3-nitro-4-piperazinobenzoic acid.

Scientific Research Applications

Methyl 3-nitro-4-piperazinobenzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-piperazinobenzenecarboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-nitro-4-piperazinobenzenecarboxylate is unique due to the presence of both a nitro group and a piperazine ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various research applications .

Properties

IUPAC Name

methyl 3-nitro-4-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-19-12(16)9-2-3-10(11(8-9)15(17)18)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSGLWWWNVWICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377474
Record name Methyl 3-nitro-4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192441-86-4
Record name Methyl 3-nitro-4-(1-piperazinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192441-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-nitro-4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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